2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine
CAS No.:
Cat. No.: VC17550471
Molecular Formula: C13H9ClF3N
Molecular Weight: 271.66 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C13H9ClF3N |
---|---|
Molecular Weight | 271.66 g/mol |
IUPAC Name | 2-chloro-6-methyl-4-[2-(trifluoromethyl)phenyl]pyridine |
Standard InChI | InChI=1S/C13H9ClF3N/c1-8-6-9(7-12(14)18-8)10-4-2-3-5-11(10)13(15,16)17/h2-7H,1H3 |
Standard InChI Key | SVZVMJAFQAXKBP-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=N1)Cl)C2=CC=CC=C2C(F)(F)F |
Structural Characteristics and Molecular Properties
Core Architecture
The molecule features a pyridine ring substituted at positions 2 (chloro), 4 (2-(trifluoromethyl)phenyl), and 6 (methyl). X-ray crystallographic analyses of analogous compounds reveal a dihedral angle of 35-45° between the pyridine and phenyl planes, creating a twisted conformation that influences π-π stacking interactions. The trifluoromethyl group induces strong electron-withdrawing effects (-I, -σ), with calculated Hammett constants (σₘ = 0.43) comparable to nitro substituents .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Weight | 271.66 g/mol | |
Topological Polar Surface | 12.89 Ų | |
Lipophilicity (log P) | 3.06 (Consensus) | |
Aqueous Solubility | 0.0959 mg/mL (25°C) | |
Hydrogen Bond Acceptors | 4 |
Spectroscopic Signatures
-
¹H NMR (CDCl₃): δ 7.59 (s, 1H, Ar-H), 7.47 (s, 1H, Ar-H), 4.52 (s, 2H, CH₂Br) in brominated derivatives
-
¹⁹F NMR: δ -62.3 ppm (CF₃, quintet, J = 12.4 Hz)
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IR: ν 1520 cm⁻¹ (C=N stretch), 1120 cm⁻¹ (C-F symmetric deformation)
Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling
The primary synthesis route employs palladium-catalyzed coupling between 2-chloro-6-methylpyridine and 2-(trifluoromethyl)phenylboronic acid. Optimized conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq.), in toluene/EtOH (3:1) at 80°C for 12 h, achieving 68-72% yield. Key challenges include minimizing protodeboronation of the electron-deficient arylboronic acid through controlled pH (8.5-9.0).
Halogen Exchange Reactions
Bromination at the methyl position proceeds via radical-mediated pathway using NBS (1.2 eq.) and AIBN (0.1 eq.) in CCl₄ at reflux (70°C), yielding 2-bromomethyl derivatives in 70% isolated yield . Subsequent nucleophilic substitutions with amines or thiols enable access to diverse analogs.
Table 2: Representative Synthetic Transformations
Reaction Type | Conditions | Yield |
---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 68-72% |
Bromination | NBS, AIBN, CCl₄, Δ | 70% |
Aldehyde Oxidation | SeO₂, o-DCB, 180°C | 51% |
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring undergoes regioselective nitration at C-5 using fuming HNO₃/H₂SO₄ at 0°C. Computational studies (DFT, B3LYP/6-31G*) show activation barriers 8-12 kcal/mol lower than unsubstituted pyridine due to trifluoromethyl group polarization effects.
Transition Metal Complexation
The nitrogen lone pair coordinates to Pd(II) and Pt(II) centers, forming square-planar complexes with binding constants (Kₐ) of 10⁴-10⁵ M⁻¹. These complexes demonstrate catalytic activity in Heck couplings (TON up to 1,200).
Biological Evaluation
Pharmacological Profiling
While direct bioactivity data remains limited, structural analogs show:
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IC₅₀ = 1.2 μM against CYP1A2 (hepatic metabolism)
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Predicted hERG inhibition (pIC₅₀ = 5.1) requiring medicinal chemistry optimization
Agrochemistry Applications
Derivatives containing this scaffold exhibit:
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89% control of Phytophthora infestans at 50 ppm
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Systemic translocation in Arabidopsis roots (TSCF = 0.78)
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a key precursor to:
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JAK2 inhibitors (WO2021138323A1)
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TRPV1 antagonists (US20210071112A1)
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances CO₂/N₂ selectivity (α = 28.7) through polarized pore environments.
Comparison with Structural Analogs
Table 3: Structure-Activity Relationships
Compound | log P | CYP1A2 IC₅₀ | TSCF |
---|---|---|---|
2-Cl-6-Me-4-(2-CF₃Ph)Pyridine | 3.06 | 1.2 μM | 0.78 |
4-CF₃-2-ClPyridine (Ambeed) | 2.07 | 0.8 μM | 0.45 |
2-Me-4-PhPyridine | 2.89 | >10 μM | 1.02 |
The 2-(trifluoromethyl)phenyl substitution confers 3.2-fold greater antifungal activity compared to simple phenyl analogs, attributable to enhanced membrane permeability (log D₇.₄ = 2.31 vs 1.89) .
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